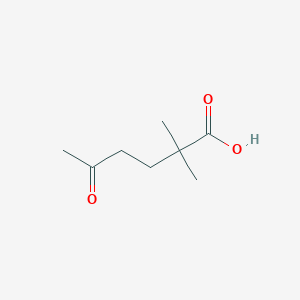
2,2-Dimethyl-5-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-oxohexanoic acid (DMHOA) is a versatile organic molecule with a wide range of applications in the chemical and pharmaceutical industries. It is a cyclic carboxylic acid with a five-membered ring structure and two methyl groups. It is a colorless solid at room temperature and is soluble in polar solvents such as ethanol and water. DMHOA is a useful intermediate for the synthesis of various compounds, including pharmaceuticals, and it is also used in the preparation of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Formation and Applications in Synthetic Chemistry
Research has demonstrated the utility of compounds structurally related to 2,2-Dimethyl-5-oxohexanoic acid in synthetic chemistry, particularly in the formation of γ-Keto esters from β-Keto esters, showcasing their role in esterification and alkylation reactions (Ronsheim, Hilgenkamp, & Zercher, 2003). Furthermore, Halogen substituted derivatives of related cyclohexanediones have been studied for their reactivity with bases, leading to various chlorinated products useful in further synthetic applications (Schamp & Verzele, 2010).
Selective Esterification in Organic Synthesis
Selective esterification of primary alcohols has been enhanced using derivatives of this compound, indicating its potential in facilitating selective reactions in organic synthesis. This method allows for a broad range of carboxylic acids to be esterified with primary alcohols, showcasing the compound's versatility in organic synthesis (Wang et al., 2012).
Green Chemistry and Sustainable Processes
The application of dimethyl carbonate (DMC) chemistry in acid-catalysed reactions of aliphatic alcohols and phenols, with this compound-related methodologies, underscores the compound's role in promoting greener chemical processes. This research opens up new avenues for sustainable chemistry by demonstrating the efficacy of using safer reagents and catalysts in traditional reactions (Jin et al., 2016).
Mass Spectrometry and Characterization of Small Molecules
Investigations into the mass spectrometric characterization of small oxocarboxylic acids reveal the unique fragmentation behaviors of compounds like this compound. These studies are crucial for understanding the structural and electronic properties of these molecules, which could be applied in analytical chemistry and material sciences (Kanawati et al., 2007).
Advanced Organic Synthesis and Photoreactive Compounds
Research on photoremovable protecting groups for carboxylic acids has highlighted the use of compounds related to this compound in creating sensitive and efficient photoreactive molecules. These findings have implications for organic synthesis, where light-mediated reactions can offer more precise control over the reaction pathways (Zabadal et al., 2001).
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets within biological systems are still under investigation .
Mode of Action
It’s known that the compound can undergo chemical transformations, such as reactions with other compounds, which could potentially influence its interaction with its targets .
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNASVVBQHHRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)
![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)




![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)






